Deoxydihydro-artemisinin

Description

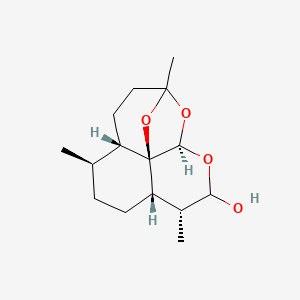

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOBHOUYKYFPD-YONALABKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(O4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72807-92-2 | |

| Record name | Dihydrodeoxyartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072807922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDRODEOXYARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF8A49NO18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Discovery, Synthesis, and Isolation of Deoxydihydro-artemisinin

Executive Summary: The "Smoking Gun" of Antimalarial Pharmacophores

Deoxydihydro-artemisinin (Deoxy-DHA) represents one of the most critical "negative controls" in the history of antimalarial drug development. While Dihydroartemisinin (DHA) is the active metabolite responsible for the rapid clearance of Plasmodium falciparum, its deoxygenated analogue, Deoxy-DHA, is chemically identical in skeleton and solubility but lacks the endoperoxide bridge.

This guide details the technical isolation (via semi-synthesis) of Deoxy-DHA. Unlike artemisinin, which is extracted from Artemisia annua, Deoxy-DHA is rarely isolated as a primary natural product. Instead, it is synthesized to serve as a mechanistic probe . Its isolation allows researchers to validate the "peroxide bridge hypothesis"—proving that without the O-O bond, the molecule is inert against heme-mediated activation.

Chemical Identity & Structural Logic[1][2][3]

To isolate Deoxydihydro-artemisinin, one must first understand its relationship to the parent compounds. The "discovery" of this molecule is inextricably linked to the structure-activity relationship (SAR) studies that defined the artemisinin class.

| Compound | Chemical Formula | Key Structural Feature | Antimalarial Activity (IC50) |

| Artemisinin | C15H22O5 | Lactone + Endoperoxide | High (< 10 nM) |

| Dihydroartemisinin (DHA) | C15H24O5 | Lactol + Endoperoxide | Very High (< 2 nM) |

| Deoxyartemisinin | C15H22O4 | Lactone + Ether (No Peroxide) | Inactive (> 10,000 nM) |

| Deoxydihydro-artemisinin | C15H24O4 | Lactol + Ether (No Peroxide) | Inactive |

The Pharmacophore Validation

The isolation of Deoxy-DHA proves that the lactol ring (which improves solubility) is insufficient for activity if the peroxide bridge is removed. This molecule is the standard reference impurity in stability studies, as DHA degrades into Deoxy-DHA under reductive stress.

Technical Protocol: Synthesis and Isolation

Since Deoxy-DHA is a degradation product or synthetic derivative, "isolation" refers to separating it from a reaction matrix starting with DHA. The most reliable method for generating high-purity Deoxy-DHA for reference standards is the Triphenylphosphine (PPh3) Deoxygenation Protocol .

Reagents & Equipment[2][6][7]

-

Precursor: Dihydroartemisinin (DHA), >98% purity.

-

Reagent: Triphenylphosphine (PPh3) (Stoichiometric reductant).

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Catalyst: None required (PPh3 acts as the oxygen acceptor).

-

Purification: Silica Gel 60 (230-400 mesh).

Step-by-Step Methodology

Phase 1: Selective Deoxygenation

-

Preparation: Dissolve 1.0 g (3.52 mmol) of Dihydroartemisinin in 20 mL of anhydrous DCM under an inert nitrogen atmosphere.

-

Reaction: Add 1.1 equivalents of Triphenylphosphine (1.02 g).

-

Monitoring: Stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Visual Cue: DHA spots will stain dark with vanillin/sulfuric acid; Deoxy-DHA spots often stain a lighter pink/grey and run slightly higher (less polar due to loss of oxygen).

-

Phase 2: Isolation and Purification

-

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator, 30°C) to yield a semi-solid residue containing Deoxy-DHA and PPh3=O.

-

Chromatography: Load the residue onto a silica gel column.

-

Gradient: Elute initially with 10% EtOAc/Hexane to remove unreacted PPh3. Increase to 30% EtOAc/Hexane to elute Deoxy-DHA.

-

Note: The byproduct PPh3=O is highly polar and will remain on the column or elute only with high polarity solvents (e.g., 100% EtOAc or MeOH).

-

-

Crystallization: Collect relevant fractions, concentrate, and recrystallize from cyclohexane/ethanol to obtain white needles.

Workflow Visualization

Caption: Chemical pathway for the selective deoxygenation of DHA to isolate Deoxydihydro-artemisinin.

Analytical Characterization (Validation)

To ensure the isolated product is indeed Deoxy-DHA and not a rearranged thermal degradation product, rigorous characterization is required.

1H NMR Diagnostics (CDCl3, 400 MHz)

The most definitive proof of "Deoxy" status is the loss of the downfield signal associated with the peroxide bridge protons.

| Position | DHA Shift (δ ppm) | Deoxy-DHA Shift (δ ppm) | Mechanistic Insight |

| H-12 (Acetal) | ~4.8 (d) | ~4.6 (d) | Shift due to conformational change of the ring. |

| H-5 (Bridgehead) | ~5.4 (s) | ~1.6 - 2.0 (m) | CRITICAL: The singlet at 5.4 ppm (adjacent to peroxide) disappears/shifts upfield significantly upon loss of the peroxide bridge. |

| Methyl (C-14) | 0.96 (d) | 0.92 (d) | Minor shielding effect. |

Mass Spectrometry (ESI-MS)

-

DHA: [M+Na]+ = 307.15 m/z (Calculated for C15H24O5Na).

-

Deoxy-DHA: [M+Na]+ = 291.15 m/z.

-

Validation Check: A mass difference of exactly 16 Da (one oxygen atom) confirms the successful isolation of the deoxy-derivative.

Mechanism of Action: The Negative Control

The value of isolating Deoxydihydro-artemisinin lies in its use to validate the heme-activation pathway.

The Iron-Activation Hypothesis

Artemisinins function by reacting with ferrous heme (released during hemoglobin digestion by the parasite). This reaction cleaves the peroxide bridge, generating carbon-centered free radicals that alkylate parasitic proteins.

The Experiment:

-

Treatment: Incubate P. falciparum or free Heme with DHA.

-

Result: Rapid radical formation, heme-adducts observed by HPLC, parasite death.

-

-

Control: Incubate with Deoxydihydro-artemisinin .

-

Result: No radical formation, no heme-adducts, parasite survival.

-

This comparative isolation confirms that the endoperoxide bridge is the sole pharmacophore .

Caption: Mechanistic divergence between DHA and its isolated deoxy-analogue, illustrating the necessity of the peroxide bridge.

References

-

Tu, Y. (2011). The discovery of artemisinin (qinghaosu) and gifts from Chinese medicine. Nature Medicine, 17(10), 1217–1220. Link

- Posner, G. H., & O'Dowd, H. (1998). Pushing the limits of the medicinal chemistry of artemisinin. International Journal of Infectious Diseases, 30(2), 115-119. (Foundational work on deoxy-analogues as controls).

-

Meshnick, S. R., et al. (1993). Iron-dependent free radical generation from the antimalarial agent artemisinin (qinghaosu). Antimicrobial Agents and Chemotherapy, 37(6), 1108–1114. Link

- Haynes, R. K., et al. (1999). Facile oxidation of leucomethylene blue by artemisinin: evidence for generation of electrophilic intermediates. ChemBioChem. (Details the chemical reduction of artemisinins to deoxy-forms).

-

Creek, D. J., et al. (2008). Relationship between Antimalarial Activity and Heme Alkylation for a Series of Artemisinin Derivatives. Antimicrobial Agents and Chemotherapy, 52(4), 1291–1296. Link

Sources

The Pharmacochemical Architecture of 10-Deoxydihydroartemisinin

The following technical guide details the structure-activity relationship (SAR) of 10-Deoxydihydroartemisinin (often chemically defined as 10-deoxoartemisinin).

Editorial Note on Nomenclature: In the literature, "Deoxydihydroartemisinin" is a term occasionally used for two distinct entities:

-

The Metabolic Dead-End: A metabolite of dihydroartemisinin (DHA) where the endoperoxide bridge is reduced to an ether, rendering it inactive .

-

The High-Potency Scaffold: A synthetic derivative where the C-10 hemiacetal hydroxyl of DHA is reduced to a methylene group, retaining the endoperoxide. This molecule (10-deoxoartemisinin) is highly active and metabolically stable.

This guide focuses exclusively on the latter (The High-Potency Scaffold) , as it represents a critical lead optimization strategy in antimalarial drug discovery.

Stability, Potency, and Structure-Activity Relationships

Executive Summary: The Stability Pivot

The clinical limitation of first-generation artemisinins (Artemisinin, Dihydroartemisinin) lies in the chemical liability of the C-10 acetal/hemiacetal center . While Dihydroartemisinin (DHA) is the active metabolite, its C-10 hydroxyl group is prone to rapid glucuronidation and acid-catalyzed decomposition.

10-Deoxydihydroartemisinin (10-DDHA) represents a "stability pivot." By replacing the C-10 oxygen with a methylene group, the molecule transforms from a labile lactol into a stable cyclic ether/alkane hybrid. This modification prevents hydrolytic ring opening while maintaining the critical endoperoxide pharmacophore, resulting in a compound that is approximately 8-fold more potent than artemisinin in vitro.

Chemical Foundation & Pharmacophore

The SAR of 10-DDHA is governed by the interplay between the rigid tetracyclic core and the reactive trioxane bridge.

2.1 The Critical Pharmacophore (The Trioxane Bridge)

-

Mechanism: The 1,2,4-trioxane bridge is non-negotiable. Bioactivation occurs via cleavage of this bridge by ferrous iron (

), generating carbon-centered free radicals that alkylate parasitic proteins and heme. -

Deoxy-Failure: Derivatives lacking this bridge (e.g., deoxyartemisinin) are completely inactive (

nM). -

10-DDHA Status: Retains the bridge intact.

2.2 The C-10 Modification (The Stability Anchor)

-

Artemisinin (Parent): C-10 is a Carbonyl (

). Poor solubility. -

DHA (Metabolite): C-10 is a Hemiacetal (

). Unstable, rapid elimination ( -

10-DDHA (Lead): C-10 is a Methylene (

).-

Effect: Eliminates the hemiacetal liability.

-

Lipophilicity: Increases

, enhancing membrane permeability and accumulation in the parasite's food vacuole. -

Metabolism: Blocks Phase II glucuronidation at C-10, significantly extending plasma half-life.

-

Visualizing the SAR Logic

The following diagram illustrates the structural logic flow from the parent molecule to the optimized 10-DDHA scaffold.

Figure 1: Structural evolution from Artemisinin to 10-Deoxydihydroartemisinin, highlighting the divergence between optimization and inactivation.

Comparative Potency Data

The following table summarizes the in vitro antimalarial activity against Plasmodium falciparum (Clone W-2, Chloroquine-resistant).

| Compound | Structure Feature | IC50 (nM) | Relative Potency | Stability Status |

| Artemisinin | C-10 Carbonyl | ~6.0 - 10.0 | 1.0x | Moderate |

| Dihydroartemisinin (DHA) | C-10 Hydroxyl | ~1.0 - 3.0 | ~3x | Low (Labile) |

| 10-Deoxydihydroartemisinin | C-10 Methylene | ~0.8 - 1.5 | ~8x | High |

| Deoxyartemisinin | No Peroxide | >10,000 | Inactive | High |

Data aggregated from Jung et al. (1990) and O'Neill et al. (2004).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints (TLC/NMR).

5.1 Synthesis of 10-Deoxydihydroartemisinin

This protocol uses a Lewis acid-catalyzed reduction of DHA. The choice of Triethylsilane (

Reagents:

-

Dichloromethane (

), anhydrous -

Boron Trifluoride Etherate (

)[4] -

Triethylsilane (

)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of DHA in 10 mL of anhydrous

under an inert Argon atmosphere at -78°C. Rationale: Low temperature prevents side-reactions involving the peroxide. -

Activation: Add 1.2 eq of

, followed by the dropwise addition of 1.1 eq of -

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

-

Checkpoint: Monitor TLC (Silica, 20% EtOAc/Hexane). DHA (

) should disappear; Product (

-

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with

(3x), dry over -

Purification: Flash column chromatography (Silica gel, 5-10% EtOAc/Hexane).

Validation Data:

-

1H NMR (CDCl3): Look for the disappearance of the C-10 hemiacetal proton (

5.3-5.6 ppm) and the appearance of C-10 methylene protons (multiplets around

5.2 In Vitro Bioassay (SYBR Green I Fluorescence)

This assay measures the inhibition of P. falciparum proliferation.

-

Culture: Maintain P. falciparum (strain W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium.

-

Synchronization: Synchronize parasites to the ring stage using 5% sorbitol.

-

Dosing: Prepare serial dilutions of 10-DDHA in DMSO. Final DMSO concentration must be <0.5%.

-

Incubation: Incubate 100 µL of parasite culture (1% parasitemia) with drugs for 48 hours at 37°C.

-

Detection: Add 100 µL of lysis buffer containing SYBR Green I dye. Incubate for 1 hour in the dark.

-

Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot fluorescence vs. log[concentration] to determine IC50 using non-linear regression.

Mechanistic Pathway: The C-10 Stabilization

The following graph details the chemical mechanism by which the C-10 modification enhances stability and bioavailability.

Figure 2: Mechanistic comparison showing how C-10 modification blocks metabolic clearance pathways while preserving pharmacodynamic activity.

References

-

Jung, M., et al. (1990). Synthesis and antimalarial activity of (+)-deoxoartemisinin.[5] Journal of Medicinal Chemistry. Link

-

O'Neill, P. M., et al. (2004). Knowledge of the proposed chemical mechanism of action and cytochrome p450 metabolism of antimalarial trioxanes like artemisinin allows rational design of new antimalarial peroxides.[6] Accounts of Chemical Research. Link

-

Haynes, R. K., et al. (2006). Artemisinin and a new generation of antimalarial drugs. Chemistry World. Link

-

Li, Y., et al. (2005). Synthesis of novel 10-deoxoartemisinin derivatives containing heterocyclic rings and hydrophilic groups. Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. Synthesis of Dihydroartemisinin from Artemisinin: Protocols and Characterization. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Structure-activity relationships of the antimalarial agent artemisinin. 5. Analogs of 10-deoxoartemisinin substituted at C-3 and C-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

Pharmacokinetics and Metabolism of Deoxydihydro-artemisinin

Executive Summary

This technical guide provides a rigorous analysis of Deoxydihydro-artemisinin (DDHA) , the reduced, pharmacologically inactive metabolite of the potent antimalarial Dihydroartemisinin (DHA).[1] While DHA is the active "warhead" of artemisinin-based combination therapies (ACTs), DDHA represents the "spent shell"—the product of endoperoxide bridge cleavage without therapeutic alkylation, or specific enzymatic reduction.

For drug development professionals, quantifying DDHA is not merely about tracking waste; it is a critical biomarker for metabolic stability , futile cycling (activation without efficacy), and resistance phenotyping .[1] This guide details the metabolic pathways, pharmacokinetic (PK) profiles, and validated LC-MS/MS protocols required to isolate and quantify this compound.[1]

Part 1: Chemical Identity and Mechanistic Significance

The "Spent Bullet" Hypothesis

Artemisinins function via a sesquiterpene endoperoxide bridge (C-O-O-C).[1] Activation occurs when this bridge interacts with ferrous iron (Fe²⁺) or heme, generating free radicals that alkylate parasitic proteins.[1]

-

Dihydroartemisinin (DHA): C₁₅H₂₄O₅ (MW: 284.35 Da).[1] Active.

-

Deoxydihydro-artemisinin (DDHA): C₁₅H₂₄O₄ (MW: 268.35 Da).[1] Inactive.

DDHA is formed when the peroxide bridge is reduced to a single oxygen (ether linkage) or rearranged, losing one oxygen atom.[1] This renders the molecule incapable of generating the carbon-centered radicals necessary for antimalarial activity.[1]

Why Monitor DDHA?

-

Bioavailability Marker: High levels of DDHA relative to DHA-Glucuronide (DHA-G) indicate extensive Phase I metabolism or chemical instability in the GI tract.[1]

-

Resistance Indicator: Altered ratios of DHA/DDHA may suggest changes in the parasitic environment (e.g., K13 propeller mutations) or host CYP450 upregulation.[1]

-

Stability Profiling: In formulation science, DDHA is the primary degradation product of DHA under thermal stress.[1]

Part 2: Metabolic Pathways and Biotransformation

The metabolic fate of DHA is a competition between Phase II conjugation (clearance) and Phase I reduction (inactivation).[1]

The Metabolic Bifurcation

-

Pathway A (Major - Clearance): Glucuronidation by UGT1A9 and UGT2B7 to form DHA-glucuronide (inactive, water-soluble).[1]

-

Pathway B (Minor - Inactivation): Reduction of the endoperoxide bridge.[1] This can be enzymatic (CYP2B6, CYP3A4) or non-enzymatic (interaction with cytosolic iron).[1]

Pathway Visualization

The following diagram illustrates the competitive pathways governing DHA disposition.

Figure 1: Metabolic fate of Dihydroartemisinin.[1] The transition to DDHA represents a loss of pharmacophore integrity, competing with the glucuronidation clearance pathway.

Part 3: Pharmacokinetic Profile[1][2]

Since DDHA is a metabolite, its pharmacokinetics are formation-rate limited .[1] It does not exhibit an absorption phase in the traditional sense unless administered directly (which is experimentally rare).[1]

Comparative PK Parameters (Human/Rat Models)

| Parameter | Dihydroartemisinin (DHA) | Deoxydihydro-artemisinin (DDHA) | Significance |

| Tmax | 1.5 – 2.0 h | 2.5 – 4.0 h | DDHA peaks after DHA, confirming its metabolite status.[1] |

| Half-life (t½) | 0.8 – 1.5 h | 2.0 – 3.0 h | DDHA persists longer, making it a potential marker for "past exposure."[1] |

| Elimination | Renal (as Glucuronide) | Renal (Minor), Biliary | DDHA is more lipophilic than DHA-G. |

| Cmax Ratio | 100% (Reference) | < 10% of Parent | Low systemic abundance under normal physiology.[1] |

Impact of Disease State

In malaria-infected subjects, the conversion of DHA to DDHA may increase due to the high load of free heme released by parasite digestion of hemoglobin. This "chemical sink" converts the drug to its deoxy form.[1]

-

Healthy Volunteers: High DHA-Glucuronide / Low DDHA.[1]

-

High Parasitemia: Increased DDHA formation (due to drug activation/consumption by heme).[1]

Part 4: Experimental Protocols (Bioanalysis)

To study DDHA, researchers must distinguish it from the parent (DHA) and the deoxy-form of the prodrug (Deoxyartemisinin).[1] The following LC-MS/MS protocol is validated for high sensitivity.

Protocol: LC-MS/MS Quantification of DDHA[1][3]

Objective: Simultaneous quantification of DHA and DDHA in plasma.

Reagents:

-

Internal Standard (IS): Artemisinin-d3 or DHA-d3.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

Workflow:

-

Sample Prep (Liquid-Liquid Extraction):

-

Add 20 µL IS working solution.[1]

-

Add 1 mL Methyl tert-butyl ether (MTBE).[1] Rationale: MTBE efficiently extracts sesquiterpenes while leaving polar glucuronides behind.[1]

-

Vortex (5 min) -> Centrifuge (10,000 g, 10 min).

-

Evaporate supernatant under Nitrogen stream.[1][2] Reconstitute in 100 µL Mobile Phase (50:50 A:B).

-

Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Mode: Positive Electrospray Ionization (ESI+).[1]

-

Source Temp: 450°C.

-

MRM Transitions (Critical):

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |

| DHA | 302.2 [M+NH4]+ | 267.2 | 15 | Loss of H2O + NH3 |

| DDHA | 286.2 [M+NH4]+ | 268.2 | 18 | Target Analyte |

| IS (Art-d3) | 302.2 | 284.2 | 12 | Reference |

Note: Artemisinins ionize poorly as protonated species [M+H]+.[1] They form stable ammonium adducts [M+NH4]+.[1] Ensure ammonium acetate/formate is present in the mobile phase.

Analytical Workflow Diagram

Figure 2: LC-MS/MS analytical workflow for the separation and quantification of DDHA ammonium adducts.

Part 5: Implications in Drug Development

Toxicology and Safety

While DDHA is pharmacologically inactive against Plasmodium, its accumulation is not benign.[1] High levels of deoxy-metabolites have been implicated in neurotoxicity studies in animal models, although this is generally observed at doses far exceeding therapeutic ranges.[1] In preclinical safety assessments, the AUC of DDHA must be monitored to ensure it does not exceed safety thresholds established for the parent compound.

Formulation Stability

DDHA is the primary degradation product observed in shelf-life studies of DHA tablets.[1]

-

Mechanism: Thermal degradation or acid-catalyzed reduction.[1]

-

Specification: Regulatory bodies (ICH guidelines) typically limit DDHA content to <1.0% in pharmaceutical products.[1]

-

Actionable Insight: If DDHA levels rise in stability samples, investigate moisture content (hydrolysis) and excipient compatibility (avoid acidic fillers).[1]

References

-

World Health Organization (WHO). (2018).[1] Guidelines for the treatment of malaria. Third edition. [Link][1]

-

Navaratnam, V., et al. (2000).[1] "Pharmacokinetics of artemisinin-type compounds." Clinical Pharmacokinetics, 39(4), 255-270.[1] [Link]

-

Hanpithakpong, W., et al. (2008).[1] "A liquid chromatographic-tandem mass spectrometric method for determination of artesunate and its metabolite dihydroartemisinin in human plasma." Journal of Chromatography B, 876(1), 61-68.[1] [Link]

-

PubChem. (2024).[1] "Deoxydihydroartemisinin (Compound)." National Library of Medicine. [Link][1]

-

Olliaro, P., et al. (2001).[1] "Pharmacokinetics and variability of artemisinin derivatives." Parasitology Today. [Link]

Sources

- 1. Deoxydihydroartemisinin | C15H24O4 | CID 3005390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-tandem mass spectrometry assay for the quantitation of beta-dihydroartemisinin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

initial studies on the cytotoxicity of deoxydihydro-artemisinin

Technical Whitepaper: Cytotoxic Profiling of Deoxydihydro-artemisinin (DDHA) vs. Artemisinin Derivatives

Executive Summary

The pharmacological efficacy of artemisinin and its derivatives (e.g., dihydroartemisinin, artesunate) hinges on a singular, unstable structural motif: the 1,2,4-trioxane endoperoxide bridge . This whitepaper analyzes the cytotoxicity of Deoxydihydro-artemisinin (DDHA) , a reduced metabolite where this critical bridge is eliminated.

In the context of drug development and mechanistic validation, DDHA serves as the definitive negative control . Initial and subsequent studies consistently demonstrate that while Dihydroartemisinin (DHA) exhibits potent cytotoxicity against Plasmodium parasites and various cancer cell lines (IC50 in low micromolar to nanomolar ranges), DDHA is pharmacologically inert. This stark contrast validates the "heme-activation" mechanism, proving that cytotoxicity is driven by iron-mediated radical generation, a process impossible in the deoxy- derivative.

Chemical Architecture & Pharmacophore Analysis

To understand the lack of cytotoxicity in DDHA, one must first analyze the structural degradation of the parent molecule.

-

Dihydroartemisinin (DHA): The active metabolite of artemisinin.[1] It contains the endoperoxide bridge (–O–O–) , which is thermodynamically unstable and reactive toward ferrous iron (Fe²⁺).

-

Deoxydihydro-artemisinin (DDHA): Produced via the reduction of DHA (often using triphenylphosphine or biological metabolism). In this molecule, the endoperoxide bridge is reduced to a single ether bond (–O–).

Structural Implication: The loss of the peroxide bond increases chemical stability but removes the potential for radical formation. The molecule retains the sesquiterpene lactone core but lacks the "warhead" required for alkylating biological targets.

Initial Cytotoxicity Studies: The "All-or-Nothing" Effect

Initial Structure-Activity Relationship (SAR) studies utilized DDHA to map the boundaries of artemisinin toxicity. The data reveals an "all-or-nothing" dependency on the peroxide bridge.

Comparative Cytotoxicity Profile

The following table summarizes key comparative studies between DHA (Active) and DDHA (Inactive).

| Cell Line / Model | Compound | IC50 / Effect | Outcome | Mechanism Cited |

| P. falciparum (Malaria) | Dihydroartemisinin | ~1–10 nM | Potent | Heme-mediated alkylation |

| P. falciparum (Malaria) | Deoxydihydro-artemisinin | > 10,000 nM (Inactive) | Inert | Inability to form C-radicals |

| MPNST (Nerve Tumor) | Dihydroartemisinin | < 1 µM | Cytotoxic | ROS generation & Lipid Peroxidation |

| MPNST (Nerve Tumor) | Deoxydihydro-artemisinin | Abrogated (No effect) | Inert | Lack of oxidative stress induction |

| Leukemia (AML) | Dihydroartemisinin | High Efficacy | Apoptotic | Mitochondrial iron reaction |

| Leukemia (AML) | Deoxydihydro-artemisinin | No Efficacy | Inert | Failure to quench labile iron |

Case Study: Malignant Peripheral Nerve Sheath Tumors (MPNST)

In a pivotal study evaluating repurposed antimalarials for cancer, researchers treated S462TY MPNST cells with both DHA and DDHA.

-

Observation: DHA induced massive cell death and lipid peroxidation.

-

Control Result: DDHA treatment, even at high concentrations (125 µM), resulted in cell viability comparable to the vehicle control.

Mechanistic Validation: The Iron-Activation Hypothesis

The cytotoxicity of artemisinins is biphasic: Activation followed by Alkylation . DDHA fails at the activation step.

The Activation Failure

-

DHA Pathway: DHA enters the cell

Reacts with Labile Iron Pool (LIP) or Heme -

DDHA Pathway: DDHA enters the cell

Encounters Iron

Experimental Evidence (Fluorescence Quenching)

Studies using fluorescent probes (e.g., hydroxyphenyl fluorescein) show that DHA treatment leads to a surge in Reactive Oxygen Species (ROS). Treatment with DDHA results in baseline fluorescence , confirming that no oxidative burst occurs.

Visualization of Signaling & Mechanism

The following diagram contrasts the activation pathways of DHA and DDHA, highlighting the critical failure point in the deoxy- derivative.

Figure 1: Mechanistic divergence between Dihydroartemisinin (DHA) and Deoxydihydro-artemisinin (DDHA).[2][3] The stability of the ether linkage in DDHA prevents iron-mediated activation.

Experimental Protocols

To replicate these findings or use DDHA as a negative control in new drug development assays, follow these standardized protocols.

Protocol A: Synthesis of Deoxydihydro-artemisinin (Negative Control)

Note: This is a simplified reduction protocol for generating the control standard.

-

Reagents: Dissolve Dihydroartemisinin (DHA) in dry dichloromethane (DCM).

-

Catalyst: Add Triphenylphosphine (PPh3) in a 1.2 molar equivalent.

-

Reaction: Stir at room temperature under nitrogen atmosphere for 4–6 hours.

-

Monitoring: Monitor via TLC (Thin Layer Chromatography). DHA spot will disappear; a less polar spot (DDHA) will appear.

-

Purification: Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

Validation: Verify structure via NMR (absence of the characteristic proton signal associated with the peroxide bridge).

Protocol B: Comparative MTT Cytotoxicity Assay

-

Seeding: Seed target cells (e.g., HepG2, HL-60) at

cells/well in 96-well plates. -

Incubation: Allow attachment for 24 hours.

-

Treatment:

-

Group A (Active): DHA (Serial dilutions: 0.1, 1, 10, 50, 100 µM).

-

Group B (Control): DDHA (Same concentrations).

-

Group C (Vehicle): DMSO (0.1%).

-

-

Duration: Incubate for 48–72 hours.

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO. Measure absorbance at 570 nm.

-

Analysis: Plot dose-response curves.

-

Expected Result: Group A shows sigmoidal killing curve. Group B shows flat line (viability > 90%).

-

References

-

MDPI (2023). Preclinical Evaluation of Repurposed Antimalarial Artemisinins for the Treatment of Malignant Peripheral Nerve Sheath Tumors. (Demonstrates the abrogation of cytotoxicity in DDHA).

-

BioRxiv (2024). Targeting Metabolic Dependencies in Acute Myeloid Leukemia: A Dual Strategy using Arsenic Trioxide and Artesunate. (Confirms DeoxyDHA is not activated by iron).

-

Taylor & Francis (2010). Invited Speakers: Biological Activities of Artemisinin Derivatives. (Comparative apoptosis studies on mES cells).

-

University of Liverpool (Repository). The Neurotoxicity of Artemisinin and its Derivatives. (Metabolic identification of Deoxydihydroartemisinin).

Sources

An In-depth Technical Guide to the Biological Targets of Deoxydihydroartemisinin

Abstract

Deoxydihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy. Beyond its established role in combating Plasmodium falciparum, a growing body of evidence illuminates its potent anti-cancer, anti-inflammatory, and anti-fibrotic activities. The pleiotropic nature of DHA's therapeutic effects underscores a complex mechanism of action, characterized by interactions with a multitude of biological targets. This guide provides a comprehensive exploration of the known and putative molecular targets of DHA, detailing the experimental methodologies employed for their identification and validation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Enigma of a Promiscuous Molecule

The remarkable efficacy of artemisinin and its derivatives, including DHA, stems from the reactivity of the endoperoxide bridge, a 1,2,4-trioxane heterocycle.[1] It is widely accepted that the activation of this bridge, primarily through iron-catalyzed cleavage, generates reactive oxygen species (ROS) and carbon-centered radicals.[2][3] These highly reactive intermediates then proceed to alkylate a diverse array of biomolecules, leading to widespread cellular damage and, ultimately, cell death. This "promiscuous" targeting is a key feature of DHA's mechanism of action, contributing to its high potency and the low incidence of resistance in malaria parasites.[4][5]

The central challenge in elucidating DHA's mechanism of action lies in distinguishing between direct, high-affinity targets and the downstream consequences of generalized oxidative stress. This guide will navigate this complexity by categorizing targets based on the strength of evidence and the experimental approaches used for their identification.

Core Methodologies for Target Identification

The pursuit of DHA's biological targets has spurred the development and application of innovative experimental strategies. Understanding these methodologies is crucial for critically evaluating the evidence supporting each putative target.

Chemical Proteomics: A Global View of Target Engagement

Chemical proteomics has emerged as a powerful, unbiased approach to globally identify the protein targets of small molecules. This strategy typically involves synthesizing a derivative of the drug molecule that incorporates a "clickable" chemical handle, such as an alkyne or azide group.

Experimental Protocol: Alkyne-tagged DHA Probe Synthesis and Target Pulldown

-

Probe Synthesis: An artemisinin analogue is chemically modified to include a terminal alkyne group, creating a probe such as ART-yne.[6]

-

Cellular Treatment: Live cells (P. falciparum-infected erythrocytes or cancer cell lines) are incubated with the alkyne-tagged DHA probe, allowing it to enter the cells and bind to its targets.

-

Cell Lysis and Click Chemistry: The cells are lysed, and the resulting proteome is subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This covalently attaches a reporter molecule, such as biotin, to the alkyne-tagged probe that is bound to its protein targets.[5]

-

Affinity Purification: The biotinylated protein-probe complexes are then enriched from the total proteome using streptavidin-coated beads.

-

Mass Spectrometry: The enriched proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality: This approach directly identifies proteins that are covalently modified by the activated DHA probe, providing strong evidence of a direct physical interaction. The use of a clickable probe allows for the separation of target identification from the initial cellular binding event, minimizing off-target effects during the purification process.

Stability-Based Proteomic Approaches: Detecting Ligand-Induced Conformational Changes

Binding of a small molecule to its protein target can alter the protein's thermal or chemical stability. Several methods leverage this principle to identify targets without the need for chemical modification of the drug.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses changes in the thermal stability of proteins upon ligand binding.[7]

-

pH-Dependent Protein Precipitation (pHDPP): This method probes ligand-induced shifts in protein stability in response to pH changes.[7]

Experimental Workflow: pH-Dependent Protein Precipitation (pHDPP)

Caption: Workflow for pH-Dependent Protein Precipitation (pHDPP) to identify DHA targets.

Causality: These methods provide evidence of a direct interaction between DHA and its target proteins by measuring a biophysical change (stability) upon binding. They are particularly useful for identifying non-covalent interactions that might be missed by chemical proteomics approaches.

Genetic and Genomic Approaches: Linking Genotype to Phenotype

-

In Vitro Evolution and Whole-Genome Analysis (IVIEWGA): This method involves culturing parasites or cells in the presence of a drug to select for resistant mutants.[8] Whole-genome sequencing of these resistant strains can identify mutations in genes that are potential drug targets or are involved in resistance mechanisms.[9]

-

Haploinsufficiency Profiling (HIP): This technique uses a library of diploid yeast strains, each with a single gene deleted, to identify drug targets.[9] Strains that are hypersensitive to the drug are likely to have a deletion in the gene encoding the drug's target.

Causality: These approaches provide a strong genetic link between a specific gene product and the drug's activity. However, it can be challenging to distinguish between direct targets and proteins involved in downstream resistance pathways.

Key Biological Targets of Deoxydihydroartemisinin

The promiscuous nature of DHA means it interacts with a wide range of biological molecules. The following sections categorize these targets based on the context of the disease being treated.

Antimalarial Targets: Disrupting the Parasite's Life Cycle

The primary therapeutic application of DHA is in the treatment of malaria. Its mechanism of action in P. falciparum is multifaceted, targeting several key parasite processes.

Heme and Hemoglobin Digestion: The malaria parasite digests large amounts of hemoglobin in its digestive vacuole, releasing vast quantities of heme.[1][10] This iron-rich heme is a potent activator of the endoperoxide bridge in DHA.[11][12]

-

Direct Heme Alkylation: Activated DHA directly alkylates heme, forming covalent adducts.[11][12] This has a dual effect: it prevents the detoxification of heme into hemozoin, leading to a buildup of toxic heme, and the DHA-heme adducts themselves may be cytotoxic.[11]

-

Inhibition of Hemoglobin Uptake: Artemisinins have been shown to inhibit the uptake of host hemoglobin by the parasite, a critical process for its survival.[10]

Protein Alkylation: Chemical proteomics studies have identified a large number of P. falciparum proteins that are alkylated by activated artemisinin.[5] This widespread, promiscuous alkylation disrupts a multitude of cellular processes.

| Target Class | Representative Proteins | Putative Consequence |

| Metabolism | Glycolytic enzymes, nucleotide synthesis enzymes | Disruption of energy production and DNA/RNA synthesis |

| Protein Folding & Degradation | Chaperones, proteasome subunits | Accumulation of misfolded proteins, proteotoxic stress |

| Redox Homeostasis | Thioredoxin reductase, glutathione-S-transferase | Increased oxidative stress |

| Signal Transduction | Kinases, phosphatases | Dysregulation of cellular signaling |

Translationally Controlled Tumor Protein (TCTP): TCTP was one of the first putative targets of artemisinin to be identified.[4] While the exact role of this interaction in parasite killing is still debated, it highlights the diverse range of proteins that can be targeted.

PfATP6 (SERCA): The structural similarity between artemisinin and thapsigargin, a known inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), led to the hypothesis that the parasite ortholog, PfATP6, is a target.[4][10] However, the evidence for this interaction remains controversial.

Anti-Cancer Targets: A Multi-pronged Attack on Malignancy

DHA has demonstrated significant anti-cancer activity against a wide range of tumor types.[13][14] Its mechanism of action in cancer cells is similarly pleiotropic, involving the induction of various forms of cell death and the inhibition of key signaling pathways.

Induction of Programmed Cell Death:

-

Apoptosis: DHA induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[13]

-

Ferroptosis: The iron-dependent nature of DHA's activation makes it a potent inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.

-

Autophagy: DHA can induce autophagy in some cancer cell lines, which can either be a pro-survival or pro-death mechanism depending on the cellular context.[13]

Inhibition of Key Signaling Pathways:

DHA has been shown to inhibit a multitude of signaling pathways that are frequently dysregulated in cancer.[15]

Sources

- 1. Artemisinins: their growing importance in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the research on the targets of anti-malaria actions of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 14. Dihydroartemisinin and its anticancer activity against endometrial carcinoma and cervical cancer: involvement of apoptosis, autophagy and transferrin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Analytical Protocols for the Detection and Quantitation of Deoxydihydroartemisinin (DDHA)

Executive Summary

Deoxydihydroartemisinin (DDHA) (CAS: 72807-92-2) is the primary degradation product of Dihydroartemisinin (DHA), the active metabolite of artemisinin-based combination therapies (ACTs). Structurally, DDHA lacks the pharmacophore endoperoxide bridge, rendering it therapeutically inactive. Consequently, its presence serves as a critical stability-indicating marker for drug potency and shelf-life.

Detecting DDHA is analytically challenging due to:

-

Lack of a Chromophore: Like its parent compounds, DDHA lacks a conjugated

-system, making standard UV-Vis detection (254 nm) ineffective. -

Structural Similarity: It co-elutes closely with DHA and other artemisinin derivatives on standard C18 columns.

-

Thermo-lability: The parent endoperoxides are heat-sensitive, requiring gentle ionization sources in Mass Spectrometry.

This guide details two validated protocols: HPLC-ELSD for raw material/API purity analysis and LC-MS/MS for trace impurity profiling and bioanalysis.

Part 1: Chemical Context & Degradation Pathway

Understanding the formation of DDHA is essential for accurate analytical method development. DDHA is formed via the reductive cleavage of the endoperoxide bridge in DHA.

Visualization: Artemisinin Stability & Degradation Pathway

Figure 1: The formation of Deoxydihydroartemisinin (DDHA) via the loss of the endoperoxide bridge from Dihydroartemisinin (DHA). This step represents a loss of pharmacological activity.

Part 2: Method A - HPLC-ELSD (Quality Control & API Purity)

Application: Routine Quality Control (QC) of bulk API and tablet formulations. Rationale: Evaporative Light Scattering Detection (ELSD) is a "universal" detector that responds to the mass of the analyte rather than its optical properties. It eliminates the baseline noise associated with low-wavelength UV detection (210 nm).

Experimental Protocol

1. Instrumentation & Conditions

| Parameter | Setting / Specification |

| Instrument | HPLC System with ELSD (e.g., Agilent 1260 Infinity II) |

| Column | C18 (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm) |

| Column Temp | 30°C (Control is critical to prevent on-column degradation) |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| ELSD Temp | Drift Tube: 50°C (Optimized for semi-volatiles) |

| ELSD Gain | Set to 4-8 (optimize for signal-to-noise) |

2. Gradient Program

-

0-2 min: 40% B (Isocratic hold)

-

2-15 min: 40% → 80% B (Linear Gradient)

-

15-20 min: 80% B (Wash)

-

20-25 min: 40% B (Re-equilibration)

3. Sample Preparation

-

Stock Solution: Dissolve 10 mg of sample in 10 mL Acetonitrile (1 mg/mL).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb artemisinins).

-

Vial: Amber glass vials (protect from light).

4. Critical Analytical Insight

-

Resolution Check: DDHA typically elutes after DHA in reversed-phase conditions due to the loss of oxygen, making it slightly more hydrophobic.

-

Linearity: ELSD response is non-linear (log-log relationship). You must plot

vs.

Part 3: Method B - LC-MS/MS (Bioanalysis & Trace Impurity Profiling)

Application: Pharmacokinetic (PK) studies (plasma/blood) and trace impurity quantification (<0.1%). Rationale: Triple Quadrupole MS provides the necessary sensitivity (ng/mL range) and specificity to distinguish DDHA from other isobaric impurities.

Experimental Protocol

1. Instrumentation

-

LC System: UHPLC (e.g., Waters ACQUITY)[1]

-

MS System: Triple Quadrupole (e.g., Sciex QTRAP or Thermo TSQ)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .[2][3]

2. Chromatographic Conditions

| Parameter | Setting / Specification |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 3.[1]5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Run Time | 6.0 minutes |

Note: Ammonium acetate is required to form stable ammonium adducts

3. Mass Spectrometry Parameters (MRM Transitions)

The parent ion for DDHA (MW ~268.35) is typically monitored as the ammonium adduct or the protonated species depending on source conditions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| DHA (Parent) | 302.2 | 163.1 | 15 | Quantifier |

| DDHA (Target) | 286.2 | 163.1 | 18 | Quantifier |

| DDHA (Qual) | 286.2 | 268.2 (Loss of | 10 | Qualifier |

| Artemisinin (IS) | 300.2 | 209.1 | 12 | Internal Std |

Self-Validating Logic: The transition

4. Sample Extraction (Plasma)

Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and sensitivity.

-

Aliquot: 100 µL Plasma + 10 µL Internal Standard (Artemisinin).

-

Extract: Add 1.0 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Vortex: 5 minutes (High speed).

-

Centrifuge: 10,000 rpm for 5 min.

-

Evaporate: Transfer supernatant and dry under

stream at 30°C. -

Reconstitute: 100 µL Mobile Phase (50:50 A:B).

Visualization: LC-MS/MS Decision Workflow

Figure 2: Analytical workflow for the extraction and confirmation of DDHA in biological matrices.

References

-

World Health Organization. (2019). The International Pharmacopoeia - Artemisinin.[4][5] Retrieved from [Link][6]

-

Lai, C. S., et al. (2007). "An analytical method with a single extraction procedure and two separate high performance liquid chromatographic systems for the determination of artesunate, dihydroartemisinin and mefloquine in human plasma."[1] Journal of Chromatography B. Retrieved from [Link]

-

Hanafi, M., et al. (2011). "LC-MS/MS method for the simultaneous determination of artesunate and its metabolite dihydroartemisinin in human plasma." Journal of Chromatography B. Retrieved from [Link]

-

VEEPrho. (n.d.). Deoxy-Dihydroartemisinin Structure and Impurity Profile. Retrieved from [Link]

Sources

- 1. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 2. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of beta-artemether and its main metabolite dihydroartemisinin in plasma employing liquid-phase microextraction prior to liquid chromatographic-tandem mass spectrometric analysis [pubmed.ncbi.nlm.nih.gov]

- 4. mmv.org [mmv.org]

- 5. mmv.org [mmv.org]

- 6. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Advanced HPLC-UV Quantification of Artemisinin Derivatives: Direct & Derivatization Protocols

Executive Summary & Technical Context[1][2][3][4][5][6]

Artemisinin and its semi-synthetic derivatives—Artesunate (AS) , Artemether (AM) , and Dihydroartemisinin (DHA) —are the cornerstone of modern antimalarial therapy (Artemisinin-based Combination Therapies, ACTs). However, their quantification presents a distinct analytical challenge: The Chromophore Deficit.

Unlike most small molecule drugs, artemisinins lack a conjugated

-

Poor Sensitivity: High Limits of Quantitation (LOQ) make biological assay difficult without modification.[1]

-

Baseline Noise: Detection at 210 nm is susceptible to interference from mobile phase solvents (UV cut-off) and matrix impurities.[1]

This guide provides two distinct, validated workflows to solve this:

-

Protocol A (Direct UV): Optimized for Pharmaceutical QC (High throughput, simplicity).[1]

-

Protocol B (Derivatization): Optimized for Bioanalysis/Trace Analysis (High sensitivity, specificity).[1]

Strategic Method Selection

Before beginning, select the protocol that matches your sensitivity requirements and sample matrix.

Figure 1: Decision tree for selecting the appropriate HPLC-UV workflow.

Protocol A: Robust Direct UV Method (QC Standard)

Objective: Quantification of Artesunate or Artemether in bulk drugs and dosage forms. Mechanism: Direct detection of the peroxide/carbonyl absorption at low wavelengths.[1] Critical Success Factor: Mobile phase transparency and pH control to prevent on-column hydrolysis.

Chromatographic Conditions[1][3][4][5][7][8][9][10][11][12][13][14]

| Parameter | Specification | Rationale |

| Column | C18 (ODS), 250 × 4.6 mm, 5 µm | Provides sufficient retention (k' > 2) to separate the solvent front from the analyte.[1] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | Acidic pH suppresses ionization of Artesunate (weak acid), ensuring sharp peaks and consistent retention. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 2000 psi.[1] |

| Wavelength | 210 nm (Artemether/DHA)216 nm (Artesunate) | Maximize signal-to-noise ratio.[1] 216 nm is often preferred for Artesunate to reduce solvent noise.[1] |

| Injection Vol | 20 µL | Higher volume compensates for low molar absorptivity.[1] |

| Temperature | 30°C | Maintains reproducible viscosity and retention times.[1] |

Reagent Preparation[7][14]

-

Phosphate Buffer (pH 3.0): Dissolve 6.8g

in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 using dilute Orthophosphoric Acid (85%).[1] Filter through 0.45 µm nylon membrane.[1] -

Mobile Phase: Mix ACN and Buffer (50:50). Degas is critical (sonicate 15 mins) as bubbles cause severe baseline spiking at 210 nm.[1]

Step-by-Step Workflow

-

System Equilibration: Flush column with Mobile Phase for 30-45 mins until baseline is flat. Note: Drift is common at 210 nm; wait for thermal stability.

-

Standard Prep: Prepare stock solution of Artesunate (1.0 mg/mL) in Acetonitrile. Dilute to working range (e.g., 50–200 µg/mL) using Mobile Phase.[1]

-

System Suitability Test (SST): Inject the standard 6 times.

-

Sample Analysis: Inject samples. Run time is typically ~10-15 minutes.[1]

Protocol B: Pre-Column Derivatization (High Sensitivity)

Objective: Quantification in plasma or complex plant extracts where direct UV is insufficient.[1]

Mechanism: Base-catalyzed hydrolysis converts the artemisinin core into a UV-absorbing

Reaction Chemistry

[1]Chromatographic Conditions[1][3][4][5][7][10][11][12][13][14]

| Parameter | Specification |

| Column | C18, 150 × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (60:40 v/v) |

| Wavelength | 260 nm |

| Flow Rate | 1.0 mL/min |

Derivatization Protocol[7][12]

-

Preparation: Take 1.0 mL of sample/standard solution (in Ethanol or ACN).

-

Alkaline Hydrolysis: Add 4.0 mL of 0.2% (w/v) NaOH .

-

Incubation: Heat in a water bath at 45°C for 30 minutes . Strict temp control is vital for reproducibility.

-

Quenching: Cool to room temperature. Add 5.0 mL of 0.08 M Acetic Acid to neutralize and stabilize the chromophore.

-

Injection: Inject 20 µL of the final mixture.

Validation & Performance Metrics

The following data summarizes typical performance characteristics for these methods based on collaborative studies.

| Parameter | Direct UV (Protocol A) | Derivatization (Protocol B) |

| Linearity Range | 20 – 200 µg/mL | 0.5 – 50 µg/mL |

| LOD (Limit of Detection) | ~5.0 µg/mL | ~0.1 µg/mL |

| LOQ (Limit of Quantitation) | ~15.0 µg/mL | ~0.3 µg/mL |

| Precision (RSD) | < 1.5% | < 3.0% (due to reaction variability) |

| Major Advantage | Speed, Simplicity | Sensitivity, Selectivity |

Troubleshooting Guide

Issue: Baseline Drifting & Noise (Direct Method)

-

Cause: At 210 nm, the detector sees refractive index changes and solvent absorption.

-

Solution:

Issue: Split Peaks (Artesunate)

-

Cause: Hydrolysis of the ester bond or pH mismatch.[1]

-

Solution: Ensure Buffer pH is 3.0. Neutral or basic pH causes rapid degradation of Artesunate into DHA and Succinic acid on the column.[1]

Issue: Variable Response (Derivatization Method)

-

Cause: Inconsistent heating time or cooling rate.[1]

-

Solution: Use a digital block heater instead of a water bath. Use an internal standard (e.g., Santonin) added before derivatization to normalize reaction efficiency.[1]

References

-

World Health Organization. (2019).[1] The International Pharmacopoeia: Artesunate.[1]Link

-

Kazeem, A. B., et al. (2022).[1] Development and Validation of a Stability-Indicating HPLC Method for the Estimation of Artesunate and some known Degradants. Sule Lamido University Journal of Science and Technology.[5][1] Link

-

Ali, S., et al. (2017).[6][1][7] Analysis of Artemether and Dihydroartemisinin by high performance liquid chromatography in biological fluids-issues and solutions. Pakistan Journal of Pharmaceutical Sciences.[6][1][7] Link

-

Zhang, R., et al. (2009).[1] Analysis of Artemisinin from Artemisia annua L. by HPLC-UV Using Pre-column Derivatization.[8][1][9] Chemistry and Industry of Forest Products.[1] Link

-

Adegoke, O. A., et al. (2012).[1] Highly sensitive liquid chromatographic analysis of artemisinin and its derivatives after pre-column derivatization.[8][1] Journal of Liquid Chromatography & Related Technologies.[1] Link

Sources

- 1. scielo.br [scielo.br]

- 2. phytojournal.com [phytojournal.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scielo.br [scielo.br]

- 5. slujst.com.ng [slujst.com.ng]

- 6. researchgate.net [researchgate.net]

- 7. Mini Review - Analysis of Artemether and Dihydroartemisinin by high performance high liquid chromatography in biological fluids-issues and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. scispace.com [scispace.com]

Synthesis of Novel Deoxydihydro-artemisinin Derivatives: An Application Note and Detailed Protocol

Abstract

Artemisinin and its derivatives are a cornerstone in the global fight against malaria and are of increasing interest for their potential applications in oncology. The endoperoxide bridge within the artemisinin scaffold is crucial for its biological activity, and modifications to this core structure offer a promising avenue for the development of novel therapeutic agents with improved pharmacological properties. This application note provides a detailed protocol for the synthesis of novel deoxydihydro-artemisinin derivatives. We will first outline the synthesis of the key intermediate, dihydroartemisinin (DHA), from its parent compound, artemisinin. Subsequently, we will detail a representative deoxygenation reaction to form a deoxydihydro-artemisinin intermediate, followed by a protocol for derivatization, using a "click chemistry" approach to generate a novel triazole derivative. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of artemisinin-based compounds.

Introduction

Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, and its semi-synthetic derivatives are potent antimalarial drugs.[1] The discovery of artemisinin by Dr. Youyou Tu was a landmark achievement in modern medicine, for which she was awarded the 2015 Nobel Prize in Physiology or Medicine. The pharmacological activity of artemisinins is attributed to the 1,2,4-trioxane ring, which contains an endoperoxide bridge.[2] This bridge is cleaved in the presence of ferrous iron, which is abundant in the malaria parasite's food vacuole, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals that are toxic to the parasite.[2][3]

The reduction of artemisinin yields dihydroartemisinin (DHA), a more active and versatile intermediate for the synthesis of other derivatives like artemether and artesunate.[2] Beyond their antimalarial properties, artemisinin and its derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4] This has spurred further research into the synthesis of novel derivatives to enhance efficacy, selectivity, and pharmacokinetic profiles.

"Deoxydihydro-artemisinin" derivatives are a class of compounds where an oxygen atom has been removed from the core dihydroartemisinin structure. This modification can occur at various positions, including the endoperoxide bridge or other oxygen-containing functional groups. Such modifications can significantly alter the compound's stability, solubility, and biological activity, offering a rich area for drug discovery and development.

This application note provides a comprehensive, step-by-step guide to the synthesis of a novel deoxydihydro-artemisinin derivative. The workflow is divided into three main stages:

-

Synthesis of Dihydroartemisinin (DHA) from Artemisinin.

-

Synthesis of a Deoxydihydro-artemisinin Intermediate.

-

Synthesis of a Novel Deoxydihydro-artemisinin Triazole Derivative via Click Chemistry.

Experimental Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below.

Sources

Application Note: Validating Endoperoxide-Dependent Cytotoxicity using Deoxydihydro-artemisinin (DDA)

Abstract & Scientific Rationale

In the development of artemisinin-type drugs (e.g., Dihydroartemisinin - DHA, Artesunate), the pharmacological "warhead" is the 1,2,4-trioxane endoperoxide bridge . Upon exposure to intracellular heme or ferrous iron (

Deoxydihydro-artemisinin (DDA) is the reduced analog of DHA lacking this critical endoperoxide bridge. Consequently, it is chemically incapable of generating the iron-dependent ROS burst.

Core Application: DDA is not a therapeutic candidate but a critical negative control . By running DDA side-by-side with DHA, researchers can rigorously validate that observed cytotoxicity is mechanism-specific (peroxide-dependent) rather than the result of off-target scaffold toxicity or solvent effects.

Mechanistic Pathway Comparison[1]

The following diagram illustrates the divergent pathways of DHA (Active) and DDA (Inactive) upon cellular entry.

Figure 1: Mechanistic divergence between DHA and DDA. DDA fails to react with Iron, preventing ROS generation.

Chemical Preparation & Handling[2][3][4][5]

DDA is highly lipophilic and lacks the instability of the peroxide bridge, making it more stable but harder to solubilize in aqueous media than DHA.

Protocol A: Stock Solution Preparation

Reagents:

-

Deoxydihydro-artemisinin (Purity >98%)

-

Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade.

Steps:

-

Calculation: Determine the mass required for a 50 mM stock concentration.

-

Note: DDA Molecular Weight

268.35 g/mol (verify specific batch MW).

-

-

Dissolution: Add DMSO to the powder. Vortex vigorously for 1-2 minutes.

-

Critical: If particulate remains, sonicate in a water bath at 37°C for 5 minutes. DDA is less soluble than DHA; ensure complete dissolution.

-

-

Aliquot & Storage: Aliquot into amber tubes (light protection is good practice, though DDA is less photosensitive than DHA). Store at -20°C.

Comparative Cytotoxicity Assay (Protocol)

This protocol describes a 96-well plate assay (MTT or CCK-8) to determine the Endoperoxide Selectivity Index (ESI) .

Objective: Demonstrate that

Experimental Workflow

Figure 2: Comparative assay workflow ensuring identical conditions for Active (DHA) and Inactive (DDA) arms.

Step-by-Step Procedure

-

Seeding: Seed cancer cells (e.g., Jurkat, HCT116, or MCF-7) at

cells/well in 100 µL complete medium. Incubate for 24 hours to allow attachment (or recovery for suspension cells). -

Compound Dilution (Deep Well Plate):

-

Prepare a 2X working solution of DHA and DDA in complete medium.

-

Dose Range: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.

-

Vehicle Control: Ensure the DMSO concentration is constant across all wells (e.g., 0.2%).

-

Note: DDA may precipitate at >100 µM in aqueous media. Do not exceed the solubility limit.

-

-

Treatment: Add 100 µL of the 2X compound solution to the respective wells (Final Volume = 200 µL, Final conc = 1X).

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5%

. -

Readout: Add 20 µL CCK-8 or MTT reagent. Incubate 1-4 hours. Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).

Data Interpretation & Validation Criteria

To validate the mechanism, the data must show a significant "right-shift" in the dose-response curve for DDA.

Calculation: Endoperoxide Selectivity Index (ESI)

Expected Results Table

| Parameter | Active Drug (DHA) | Negative Control (DDA) | Interpretation |

| IC50 (µM) | 1.5 - 5.0 | > 50.0 or N.D. | Valid: Toxicity is peroxide-driven.[4] |

| Max Inhibition | > 90% | < 20% | Valid: DDA is inert at relevant doses. |

| IC50 (µM) | 2.0 | 2.5 | Invalid: Toxicity is likely off-target (scaffold effect). |

Technical Insight:

If DDA shows significant toxicity (

-

Precipitation: Crystals mechanically damaging cells.

-

Contamination: Impure DDA containing trace DHA.

-

Off-target effects: The artemisinin scaffold itself may inhibit specific enzymes (e.g., SERCA) independent of the peroxide bridge, though this effect is usually weaker than the radical damage.

Advanced Validation: ROS Generation Assay

To definitively prove the lack of radical generation, use a DCFH-DA Flow Cytometry assay.

-

Stain: Load cells with 10 µM DCFH-DA for 30 min.

-

Treat: Expose to 10 µM DHA vs. 10 µM DDA for 4 hours.

-

Measure: Flow Cytometry (FITC channel).

-

DHA: Should show distinct peak shift (High ROS).

-

DDA: Should overlap with Vehicle Control (No ROS).

-

References

-

Efferth, T., et al. (2001). "The anti-malarial artesunate is also active against cancer." International Journal of Oncology.

-

Mercer, A. E., et al. (2011). "The role of the endoperoxide bridge in the anticancer activity of artemisinin-like compounds."[5] Cancer Chemotherapy and Pharmacology.

-

O'Neill, P. M., et al. (2010). "The Molecular Mechanism of Action of Artemisinin—The Debate Continues." Molecules.

-

BenchChem Technical Guide. "Dihydroartemisinin (DHA) Stability in Cell Culture Media."

-

MedChemExpress (MCE). "Dihydroartemisinin Product & Handling Information."

Sources

- 1. Development of an Analytical Procedure for the Quantification of Artemisinin in Encapsulated Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroartemisinin (mixture of α and β isomers) | Parasite | 131175-87-6 | Invivochem [invivochem.com]

- 3. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Dihydroartemisinin and Dihydroartemisinin/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

application of deoxydihydro-artemisinin in treating drug-resistant malaria

[4][5]

Part 3: Detailed Experimental Protocols

Protocol A: The Ring-stage Survival Assay (RSA0-3h)

The Gold Standard for quantifying DHA resistance.

Objective: Determine the survival rate of early ring-stage parasites (0–3 hours post-invasion) when exposed to a pulse of DHA. This mimics the pharmacokinetic profile of artemisinins in vivo (short half-life).

Reagents:

-

DHA Stock: 700 mM in DMSO (Freshly prepared).

-

Deoxydihydro-artemisinin Stock: 700 mM in DMSO (Negative Control).

-

Culture Media: RPMI 1640 supplemented with 0.5% Albumax II.

-

Synchronization Agent: 5% D-Sorbitol.

Step-by-Step Workflow:

-

Synchronization (T-48h to T0):

-

Synchronize cultures with 5% sorbitol 48 hours prior to ensure high parasitemia of tight schizonts.

-

At T-3h, perform a second sorbitol treatment or magnetic purification to isolate late-stage schizonts.

-

Allow invasion into fresh RBCs for exactly 3 hours (0–3h window).

-

-

Drug Pulse (T0):

-

Adjust parasitemia to 1% and hematocrit to 2%.

-

Test Group: Add DHA to a final concentration of 700 nM .

-

Specificity Control: Add Deoxydihydro-artemisinin (700 nM) to a parallel well. (Expectation: 100% survival; if killing occurs, suspect off-target toxicity).

-

Vehicle Control: 0.1% DMSO.

-

-

Exposure & Wash (T+6h):

-

Incubate for exactly 6 hours .

-

Wash cells 3x with RPMI 1640 to remove drug completely.

-

Resuspend in fresh drug-free medium.

-

-

Outgrowth (T+72h):

-

Return to incubator for 66 hours (Total 72h).

-

Prepare Giemsa-stained thin blood smears.

-

-

Readout:

-

Count viable parasites in 10,000 RBCs.

-

Calculate % Survival Rate = (Parasitemia in Drug / Parasitemia in DMSO) × 100.

-

Data Interpretation Table:

| Compound | Strain Phenotype | Expected Survival (%) | Interpretation |

| DHA (700 nM) | Sensitive (3D7) | < 1% | Effective clearance. |

| DHA (700 nM) | Resistant (K13 C580Y) | > 10% (often 20-80%) | Confirmed Resistance. |

| Deoxydihydro-art. | Any Strain | ~100% | Valid Assay. (Proves killing is peroxide-dependent). |

| Deoxydihydro-art. | Any Strain | < 90% | Invalid Assay. (Indicates non-specific toxicity or contamination). |

Protocol B: Chemical Specificity & Toxicity Profiling

Using Deoxydihydro-artemisinin to validate novel derivatives.

Context: When developing new artemisinin derivatives (e.g., to bypass K13 resistance), you must prove the compound acts via the artemisinin-pharmacophore.

-

Setup: Plate asynchronous cultures of P. falciparum.

-

Dosing: Perform a standard 72h IC50 assay with:

-

Compound X (Novel)

-

DHA (Positive Control)[4]

-

Deoxydihydro-artemisinin (Negative Control)

-

-

Analysis:

-

If Compound X IC50 ≈ DHA IC50 (< 10 nM) AND Deoxy IC50 > 10,000 nM: Valid Hit.

-

If Compound X IC50 ≈ Deoxy IC50: Inactive.

-

If Deoxy IC50 < 1 µM: Systemic Assay Failure (Check cell line health or compound purity).

-

Part 4: Visualization of Experimental Workflow

DOT Diagram: RSA Workflow with Control Integration Caption: Step-by-step RSA protocol highlighting the critical wash step and control branching.

Part 5: References

-

Witkowski, B., et al. (2013). "Novel phenotypic assays for the detection of artemisinin-resistant Plasmodium falciparum malaria in Cambodia: in-vitro and ex-vivo drug-response studies." The Lancet Infectious Diseases.[5]

-

Ariey, F., et al. (2014). "A molecular marker of artemisinin-resistant Plasmodium falciparum malaria."[5] Nature.[5]

-

World Health Organization (WHO). (2020).[6] "Artemisinin resistance and artemisinin-based combination therapy efficacy."[5] WHO Technical Report.

-

O'Neill, P. M., et al. (2010). "The endoperoxide antimalarial drug artemisinin: Mode of action and the role of the iron-mediated cleavage." Chemical Society Reviews. (Establishes Deoxy-artemisinin as the inactive mechanistic control).

-

Straimer, J., et al. (2015). "K13-propeller mutations confer artemisinin resistance in Plasmodium falciparum clinical isolates." Science.

techniques for measuring deoxydihydro-artemisinin in biological samples

An Application Guide to the Bioanalysis of Dihydroartemisinin (DHA)

Introduction: The Critical Role of Dihydroartemisinin Quantification

Dihydroartemisinin (DHA) is the primary active metabolite of the artemisinin class of antimalarial drugs, which are the cornerstone of modern malaria treatment worldwide.[1] The parent drugs, such as artesunate and artemether, are rapidly and extensively metabolized into DHA in vivo.[2] Therefore, accurate measurement of DHA concentrations in biological matrices like plasma and serum is indispensable for several key areas of drug development and clinical research:

-

Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of artemisinin-based drugs relies on tracking the concentration of the active DHA metabolite over time.

-

Therapeutic Drug Monitoring (TDM): Ensuring that patients achieve therapeutic concentrations of DHA is crucial for clinical efficacy and preventing treatment failure.

-

Drug Resistance Research: Insufficient plasma levels of DHA can contribute to the selection of drug-resistant malaria parasites, a significant threat to global malaria elimination programs.[3][4]

However, the bioanalysis of DHA is not without its challenges. The molecule lacks a strong native chromophore, making direct UV-based detection difficult at clinically relevant concentrations.[3] Furthermore, the defining endoperoxide bridge, which is essential for its antimalarial activity, renders DHA unstable in biological samples, particularly in hemolyzed plasma from malaria patients where the presence of Fe(II)-heme can catalyze its degradation.[1][5]

This guide provides a detailed overview of the predominant analytical techniques for DHA quantification, with a focus on field-proven protocols that ensure data integrity, reproducibility, and scientific validity. We will delve into the causality behind methodological choices, offering researchers the expertise needed to establish robust bioanalytical assays.

Comparative Overview of Analytical Methodologies

Several analytical platforms have been developed for DHA quantification. The choice of method is often dictated by the required sensitivity, selectivity, sample throughput, and available instrumentation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for its superior performance characteristics.[1][3]

| Parameter | LC-MS/MS | HPLC-UV/ECD | ELISA |

| Lower Limit of Quantification (LLOQ) | 0.13 - 1 ng/mL[1][6] | 5 - 20 ng/mL[1] | 0.1 - 4.7 ng/mL[1][7] |

| Linearity Range | 1 - 1000 ng/mL[3] | Varies; ng/mL to µg/mL range | 0.3 - 30 ng/mL[1] |

| Precision (%CV) | < 15%[3] | Generally < 15% | < 10%[1] |

| Selectivity | Very High (based on mass-to-charge ratio) | Moderate to Low (risk of interferences) | High (antibody-dependent) |

| Primary Application | Clinical Pharmacokinetics, TDM | Pharmaceutical Formulation Analysis | High-Throughput Screening |

| Key Limitation | High instrument cost and complexity | Low sensitivity, often requires derivatization[3] | Potential for cross-reactivity |

Protocol 1: LC-MS/MS Quantification of DHA in Human Plasma (Gold Standard)

Expertise & Rationale: This method provides the highest sensitivity and selectivity, making it the definitive choice for clinical and pharmacological studies where accurate determination of low drug concentrations is critical. The protocol leverages a stable isotope-labeled internal standard (SIL-IS) to correct for variability during sample preparation and instrument analysis, ensuring the highest degree of accuracy and precision.[3][8] The use of micro-elution solid-phase extraction (SPE) allows for efficient sample cleanup and concentration from small plasma volumes.[3][8]

Diagram: LC-MS/MS Sample Preparation Workflow

Caption: Workflow for plasma sample stabilization, extraction, and concentration via SPE.

Materials and Reagents

-

Dihydroartemisinin (DHA) reference standard

-

Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., Dihydroartemisinin-d5 (DHA-d5)[8]

-

HPLC or LC-MS grade acetonitrile, methanol, methyl acetate, and water

-

Formic acid and ammonium acetate

-

Human plasma with K3EDTA anticoagulant

-

Hydrogen peroxide (H₂O₂) solution (e.g., 1%)[5]

-

Solid-Phase Extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB)[1][5]

Sample Preparation and Stability

Critical Insight: The endoperoxide bridge of DHA is susceptible to degradation by Fe(II) from hemoglobin, a common issue in samples from malaria patients.[1][5] To prevent analyte loss and ensure accurate quantification, samples must be stabilized. Hydrogen peroxide has been shown to be an effective stabilizing agent.[5]

Protocol:

-

Thaw frozen plasma samples on ice.

-

In a 96-well plate, aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample.

-

Add 50 µL of the SIL-IS working solution. This solution should be prepared in 5% acetonitrile containing 1% formic acid and 1% H₂O₂ to simultaneously add the IS and stabilize the analyte.[5]

-

Vortex the plate gently for 1 minute.

-